N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide
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Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide (referred to as Compound X) is a novel sulfonamide derivative that has attracted attention due to its potential as a therapeutic agent. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Aiming to develop new antibacterial agents, Azab et al. (2013) synthesized heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities in certain derivatives (Azab, Youssef, & El-Bordany, 2013). Similarly, Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluating their antimicrobial activity against various bacteria and fungi, indicating the potential for pharmaceutical applications in combating infections (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Activity
Mehvish and Kumar (2022) synthesized 3(2h)-one pyridazinone derivatives with potential anti-oxidant activity, aiming for anticancer applications. These compounds were demonstrated for in-vitro antioxidant activity and evaluated through molecular docking studies, suggesting their utility in cancer treatment strategies (Mehvish & Kumar, 2022).
Environmental Impact Studies
Investigations into the environmental impacts of perfluorinated chemicals, such as perfluorooctanoate (PFOA) and perfluorooctanesulfonate (PFOS), have revealed their potential to interfere with mitochondrial metabolic pathways and induce peroxisome proliferation (Starkov & Wallace, 2002). Zhang et al. (2020) reviewed the environmental biodegradability of perfluoroalkyl acid precursors, highlighting the significance of understanding the environmental fate and effects of these compounds (Zhang et al., 2020).
Drug Metabolism and Biocatalysis
Zmijewski et al. (2006) explored the application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, demonstrating the potential for using microbial-based systems to produce drug metabolites for further research (Zmijewski et al., 2006).
properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S/c25-21-10-6-20(7-11-21)23-14-15-24(28-27-23)31-17-16-26-32(29,30)22-12-8-19(9-13-22)18-4-2-1-3-5-18/h1-15,26H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWWNVTYGWESHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide |
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